[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans
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Description
“[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans” is a chemical compound with the molecular formula C7H12F2O2 and a molecular weight of 166.17 . It is also known as Cyclobutanemethanol, 3-(difluoromethyl)-3-methoxy-, cis- .
Synthesis Analysis
The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to involve difluoromethylation processes . These processes have seen recent advances, particularly in the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources . More specific data would be required for a detailed analysis.Safety and Hazards
Future Directions
The future directions in the research and application of “[(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans” and similar compounds seem to be focused on the development of new difluoromethylation processes . These processes are of prime importance due to their applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Cyclobutene", "Difluoromethyl chloride", "Sodium hydride", "Methyl magnesium bromide", "Boron trifluoride etherate" ], "Reaction": [ "Step 1: Methanol is reacted with sodium hydride to form sodium methoxide.", "Step 2: Cyclobutene is reacted with difluoromethyl chloride in the presence of boron trifluoride etherate to form [(1s,3s)-3-(difluoromethyl)cyclobutyl]methanol.", "Step 3: The product from step 2 is reacted with methyl magnesium bromide to form [(1s,3s)-3-(difluoromethyl)-3-methylcyclobutyl]methanol.", "Step 4: The product from step 3 is reacted with sodium hydride to form the trans isomer of [(1s,3s)-3-(difluoromethyl)-3-methylcyclobutyl]methanol.", "Step 5: The product from step 4 is reacted with methanol in the presence of a catalyst to form the desired product, [(1s,3s)-3-(difluoromethyl)-3-methoxycyclobutyl]methanol, trans." ] } | |
CAS No. |
2680542-67-8 |
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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